1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a pyrimidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have shown to inhibit cdk2 . They likely interact with CDK2, leading to the inhibition of the enzyme’s activity, thereby disrupting the cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Considering its potential role as a cdk2 inhibitor , it may affect the cell cycle regulation pathway. Inhibition of CDK2 can disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect .
Result of Action
Similar compounds that inhibit cdk2 have shown significant cytotoxic activities against various cell lines . They can cause alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine and pyrimidine rings. One common approach is to start with a suitable pyridine derivative and introduce the pyrimidine moiety through a series of reactions, including cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction pathways.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyridine derivatives: Similar compounds include various pyridine-based molecules with different substituents.
Pyrimidine derivatives: Other pyrimidine derivatives with different functional groups and substituents.
Uniqueness: 1,3-Dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,3-dimethyl-5-(pyridin-3-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-13-12(14(21)20(2)15(19)22)11(5-7-17-13)18-9-10-4-3-6-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODVRLAYEXZGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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